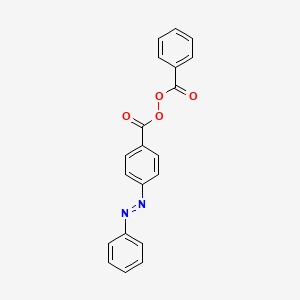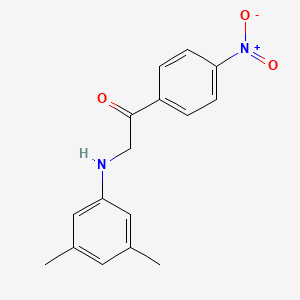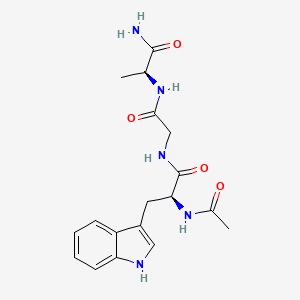
N-Acetyl-L-tryptophylglycyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide is a complex organic compound featuring an indole ring, which is a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst, can be employed to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring and the acetamido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
(S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural similarity to natural indole derivatives makes it useful in studying biological processes and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity. The acetamido and amino groups can also participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(S)-2-Acetamido-N-(2-(((S)-1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
71525-89-8 |
|---|---|
Molekularformel |
C18H23N5O4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C18H23N5O4/c1-10(17(19)26)22-16(25)9-21-18(27)15(23-11(2)24)7-12-8-20-14-6-4-3-5-13(12)14/h3-6,8,10,15,20H,7,9H2,1-2H3,(H2,19,26)(H,21,27)(H,22,25)(H,23,24)/t10-,15-/m0/s1 |
InChI-Schlüssel |
WMASDRGIOLVFGA-BONVTDFDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Kanonische SMILES |
CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


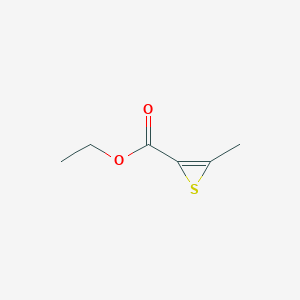
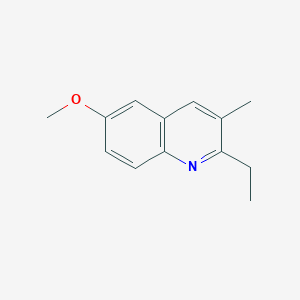
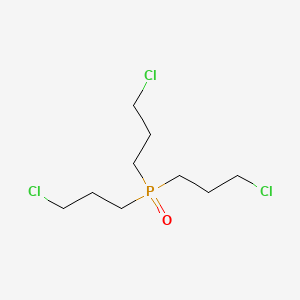
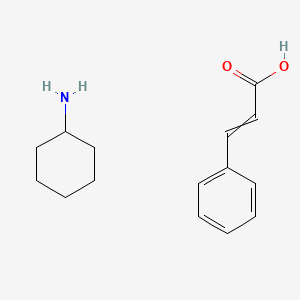


![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
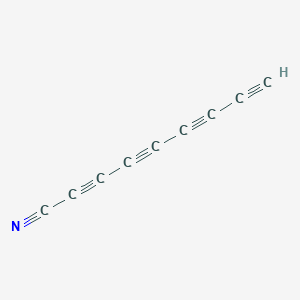
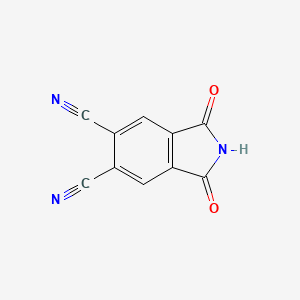
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)

